molecular formula C14H9F3O3 B1611912 2'-(Trifluoromethoxy)biphenyl-3-carboxylic acid CAS No. 765276-04-8

2'-(Trifluoromethoxy)biphenyl-3-carboxylic acid

Cat. No. B1611912
M. Wt: 282.21 g/mol
InChI Key: WEIWIUNVLRWUGF-UHFFFAOYSA-N
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Patent
US07459475B2

Procedure details

A solution of 0.3 g (4.19 mmol) of ethyl-3-(2-trifluoromethoxyphenyl)-benzoate and 8.3 mL (8.3 mmol) of a 1N solution of NaOH in 12.5 mL of methanol was stirred 18 h at RT. The reaction mixture was concentrated and the pH was adjusted to pH of 2 with 1 N HCl solution. The mixture was extracted with ethyl acetate (EtOAc) and the organic fraction was dried over MgSO4 and filtered. The filtrate was concentrated to give the title compound as a white solid that was used without further purification.
Name
ethyl-3-(2-trifluoromethoxyphenyl)-benzoate
Quantity
0.3 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:22])[C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[O:17][C:18]([F:21])([F:20])[F:19])[CH:6]=1)C.[OH-].[Na+]>CO>[F:19][C:18]([F:20])([F:21])[O:17][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][CH:8]=1)[C:4]([OH:22])=[O:3] |f:1.2|

Inputs

Step One
Name
ethyl-3-(2-trifluoromethoxyphenyl)-benzoate
Quantity
0.3 g
Type
reactant
Smiles
C(C)OC(C1=CC(=CC=C1)C1=C(C=CC=C1)OC(F)(F)F)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
12.5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (EtOAc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic fraction was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=C(C=CC=C1)C=1C=C(C(=O)O)C=CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.